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molecular formula C9H3Cl2NO2 B8442870 2,4-Dichloroquinoline-5,8-dione

2,4-Dichloroquinoline-5,8-dione

Cat. No. B8442870
M. Wt: 228.03 g/mol
InChI Key: ZCPDHQDGBWJDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06809096B1

Procedure details

Cerium ammonium nitrate (CAN 21.4 g, 39.03 mmol) is added portionwise to a solution of 2,4-dichloro-5,8-dimethoxyquinoline (2.85 g, 11.04 mmol) in a CH3CN/H2O mixture (150 ml/75 ml). The reaction mixture is stirred at ambient temperature for 40 min. The acetonitrile is subsequently evaporated and 50 ml of water and 200 ml of a saturated NaHCO3 solution are added. The aqueous phase is extracted with CH2Cl2 (5 times 200 ml). After drying over MgSO4, the solvent is evaporated on a rotary evaporator to give the expected compound in the form of a brown powder (1.9 g).
Name
Cerium ammonium nitrate
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[NH4+].[Ce].[Cl:7][C:8]1[CH:17]=[C:16]([Cl:18])[C:15]2[C:10](=[C:11]([O:21]C)[CH:12]=[CH:13][C:14]=2[O:19]C)[N:9]=1>CC#N.O>[Cl:7][C:8]1[CH:17]=[C:16]([Cl:18])[C:15]2[C:14](=[O:19])[CH:13]=[CH:12][C:11](=[O:21])[C:10]=2[N:9]=1 |f:0.1.2,4.5|

Inputs

Step One
Name
Cerium ammonium nitrate
Quantity
21.4 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+].[Ce]
Name
Quantity
2.85 g
Type
reactant
Smiles
ClC1=NC2=C(C=CC(=C2C(=C1)Cl)OC)OC
Name
Quantity
150 mL
Type
solvent
Smiles
CC#N.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at ambient temperature for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetonitrile is subsequently evaporated
ADDITION
Type
ADDITION
Details
50 ml of water and 200 ml of a saturated NaHCO3 solution are added
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with CH2Cl2 (5 times 200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC1=NC=2C(C=CC(C2C(=C1)Cl)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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